molecular formula C6H3F2NO2 B1216864 2,5-Difluoronitrobenzene CAS No. 364-74-9

2,5-Difluoronitrobenzene

Cat. No. B1216864
CAS RN: 364-74-9
M. Wt: 159.09 g/mol
InChI Key: XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on 2,5-difluoronitrobenzene includes studies on its synthesis through various chemical routes. The synthesis process often involves aromatic nucleophilic substitution reactions, where fluorine atoms and a nitro group are introduced into the benzene ring to achieve the desired compound. These methods aim to optimize yield, selectivity, and environmental compatibility.

Molecular Structure Analysis

The molecular structure of 2,5-difluoronitrobenzene has been a focus of studies, with investigations into its electron distribution, bond lengths, and angles. Techniques such as electron diffraction and ab initio calculations have provided insights into the slightly deviated symmetry from the ideal benzene ring due to the presence of fluorine atoms and the nitro group, affecting the electronic characteristics of the molecule.

Chemical Reactions and Properties

2,5-Difluoronitrobenzene participates in various chemical reactions, including but not limited to, nucleophilic aromatic substitution and reactions with organometallic compounds. Its reactivity is significantly influenced by the electron-withdrawing effects of both the nitro and fluorine groups, which can stabilize or destabilize reaction intermediates depending on the type of reaction.

Physical Properties Analysis

The physical properties of 2,5-difluoronitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of fluorine atoms contributes to its relatively high stability and low reactivity compared to other nitrobenzene derivatives, making it suitable for various applications in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 2,5-difluoronitrobenzene, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by the electron-withdrawing effects of the substituents on the benzene ring. Studies have explored its behavior in different chemical environments, providing valuable information for its use in synthetic chemistry.

For detailed studies and further reading on 2,5-Difluoronitrobenzene, including its synthesis, molecular structure, chemical reactions, and properties, refer to the following sources:

  • Analysis of C–H⋯F interactions involving the 2,5-difluorobenzene group and its role in molecular aggregation (Mocilac, Osman, & Gallagher, 2016).
  • Studies on the molecular structure of 1,3,5-trifluorobenzene and its comparison with other electron diffraction studies (Ramondo et al., 1992).
  • Research on the synthesis, structures, and redox properties of various fluorobenzene derivatives and their phosphorus-containing compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
  • Investigation into the molecular structure and conformation of 3,5-difluoronitrobenzene and 2,6-difluoronitrobenzene by gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2008).

Scientific Research Applications

  • Application Summary : 2,5-Difluoronitrobenzene is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles and quinoxalinones .
  • Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as N-alkylated 2-arylaminobenzimidazoles and quinoxalinones . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
  • Application Summary : 2,5-Difluoronitrobenzene has been used in the synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline .
  • Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
  • Application Summary : 2,5-Difluoronitrobenzene has been used in the synthesis of secondary amine precursors, required for the synthesis of two families of nitric oxide donors .
  • Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as secondary amine precursors . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.

Safety And Hazards

2,5-Difluoronitrobenzene is harmful to the skin, eyes, and respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and vapor should not be breathed . It is recommended to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-difluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F
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Molecular Formula

C6H3F2NO2
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DSSTOX Substance ID

DTXSID60189921
Record name 2,5-Difluoronitrobenzene
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Molecular Weight

159.09 g/mol
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Physical Description

Light yellow liquid; [Alfa Aesar MSDS]
Record name 2,5-Difluoronitrobenzene
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Vapor Pressure

0.35 [mmHg]
Record name 2,5-Difluoronitrobenzene
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Product Name

2,5-Difluoronitrobenzene

CAS RN

364-74-9
Record name 2,5-Difluoronitrobenzene
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Synthesis routes and methods

Procedure details

To a cooled solution (0°-5° C./-15° C. with CO2 /acetone/water) of conc. sulfuric acid (600 ml) and 90% nitric acid (330 ml) in a three-necked flask equipped with a mechanical stirrer and thermometer was added 1,4-difluorobenzene dropwise (300 g., 2.63 moles) over 2.5 hours. After an additional 30 min. stirring, the mixture was carefully poured into ice and extracted with ethyl ether (3×600 ml). The organic layers were washed with brine, water, 5% sodium bicarbonate solution, dried over (Na2SO4) and evaporated in vacuo. The orange liquid was distilled under vacuum to obtain 1,4-difluoro-2-nitrobenzene, b.p. 102°-105° C. at 30 torr.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
IMCM Rietjens, NHP Cnubben, M van Haandel… - Chemico-biological …, 1995 - Elsevier
The in vivo metabolite patterns of 2,5-difluoroaminobenzene and of its nitrobenzene analogue, 2,5-difluoronitrobenzene, were determined using 19 F NMR analysis of urine samples. …
Number of citations: 17 www.sciencedirect.com
SP Saravanan, A Sankar, K Parimala - Journal of Molecular Structure, 2017 - Elsevier
The complete structural and vibrational analysis of the 2,5-Difluoronitrobenzene (DNB) was carried out by Hartree-Fock (HF) and density functional theory (DFT) method (B3LYP) with 6–…
Number of citations: 13 www.sciencedirect.com
MAV Ribeiro da Silva, MJS Monte… - The Journal of …, 2010 - ACS Publications
This work reports the experimental and computational thermochemical study performed on three difluorinated nitrobenzene isomers: 2,4-difluoronitrobenzene (2,4-DFNB), 2,5-…
Number of citations: 9 pubs.acs.org
Z Yu, Y Lv, C Yu, W Su - Organic Process Research & …, 2013 - ACS Publications
A practical continuous nitration process for 2,5-difluoronitrobenzene via nitration of p-difluorobenzene with fuming nitric acid in 98% yield has been developed. The excellent yield of this …
Number of citations: 48 pubs.acs.org
NW Larsen, OV Nielsen - Journal of Molecular Structure, 2014 - Elsevier
Microwave spectra of the vibrational ground state and several torsionally excited states were used to investigate the internal rotation potential and the structure of six fluorine substituted …
Number of citations: 1 www.sciencedirect.com
H Haenen, I Rietjens, J Vervoort, JHM Temmink… - Chemico-biological …, 1995 - Elsevier
Proximal tubular biotransformation of the glutathionyl (GSH) conjugate derived from 2,5-difluoronitrobenzene (5-fluoro-2-glutathionyl-nitrobenzene) was studied by means of 19 F-NMR. …
Number of citations: 4 www.sciencedirect.com
NHP Cnubben, AEMF Soffers, MAW Peters… - Toxicology and applied …, 1996 - Elsevier
In the present study both the biotransformation patterns and the capacity to induce methemoglobinemia of a series of fluoronitrobenzenes were investigated. This was done to …
Number of citations: 7 www.sciencedirect.com
B Haenen - 1996 - search.proquest.com
Renal proximal tubular (RPT) cells can be exposed apically to glomerulary filtrated and basolaterally to non-filtrated nephrotoxic compounds. To excrete these compounds via the urine, …
Number of citations: 6 search.proquest.com
JV Shukla, KN Upadhya, DK Rai - Indian Journal of Physics, 1974 - core.ac.uk
The infrared spectra of 2, 4-and 2, 5-difluoronitrobonzene in the liquid pliaso have been recorded for the first time in the region 250-4000 cm” b These studies have been supplemented …
Number of citations: 2 core.ac.uk
AP Kumar, GR Rao - Vibrational Spectroscopy, 1995 - Elsevier
A zero-order normal coordinate analysis was made for 2,4-difluoronitrobenzene, 2,5-difluoronitrobenzene and 2,5-dibromonitrobenzene, transferring the force constants from our earlier …
Number of citations: 2 www.sciencedirect.com

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